molecular formula C11H10N4O3 B8305972 (4-Methoxy-phenyl)-(5-nitro-pyrimidin-2-yl)-amine CAS No. 26806-72-4

(4-Methoxy-phenyl)-(5-nitro-pyrimidin-2-yl)-amine

Cat. No. B8305972
CAS RN: 26806-72-4
M. Wt: 246.22 g/mol
InChI Key: IEORGHBHEXGUFY-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

In a dry 50 mL round bottom flask 5-nitro-pyrimidin-2-ylamine (1.16 g, 8.3 mmol, 1 equiv), 4-bromo anisole (1.3 mL, 10.4 mmol, 1.25 equiv), cesium carbonate (5.4 g, 16.6 mmol, 2 equiv), 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene (0.479 g, 0.83 mmol, 0.1 equiv) and tris(dibenzylideneacetone) dipalladium (0.304 g, 0.33 mmol, 0.04 equiv) were combined. Reactants were flushed with argon, diluted with dioxane (15 mL) and outfitted with reflux condenser. Reaction was heated to reflux for 18 hours. Reaction was then filtered hot and solvents were evaporated to provide dark solids. Silica gel chromatography (1:4 EtOAc/Hexanes) provided desired product. Yellow powder (0.6 g, 30% yield). Rf=0.39 (20% EtOAc/Hexanes).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.479 g
Type
reactant
Reaction Step One
Quantity
0.304 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].Br[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([NH:10][C:7]2[N:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=2)=[CH:13][CH:14]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.479 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
0.304 g
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reactants were flushed with argon
ADDITION
Type
ADDITION
Details
diluted with dioxane (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
was then filtered hot
CUSTOM
Type
CUSTOM
Details
solvents were evaporated
CUSTOM
Type
CUSTOM
Details
to provide dark solids

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=C(C=N1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.